molecular formula C7H5Cl2F B8507082 2,3-Dichloro-4-fluorotoluene

2,3-Dichloro-4-fluorotoluene

Cat. No. B8507082
M. Wt: 179.02 g/mol
InChI Key: HIXXDQPJVORCDB-UHFFFAOYSA-N
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Patent
US08048907B2

Procedure details

2,3-dichloro-1-fluoro-4-methylbenzene (0.090 g, 0.5 mmol) was added to a stirred mixture of potassium dichromate (0.284 g, 1 mmol) in acetic acid (1 ml). 97% Sulphuric acid (0.5 ml) was then added slowly to the mixture which was subsequently heated at 100° C. for 2 hrs. After cooling to room temperature, water and ice were added and the green solid thus obtained was filtered off and washed with cold water to afford 2,3-dichloro-4-fluorobenzoic acid (0.056 g, 0.27 mmol) as a white solid.
Quantity
0.09 g
Type
reactant
Reaction Step One
Quantity
0.284 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([CH3:9])[CH:5]=[CH:4][C:3]=1[F:10].[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=[O:12].[K+].[K+].S(=O)(=O)(O)O.[OH2:27]>C(O)(=O)C>[Cl:8][C:7]1[C:2]([Cl:1])=[C:3]([F:10])[CH:4]=[CH:5][C:6]=1[C:9]([OH:12])=[O:27] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.09 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1Cl)C)F
Name
Quantity
0.284 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[K+].[K+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the green solid thus obtained
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with cold water

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)O)C=CC(=C1Cl)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.27 mmol
AMOUNT: MASS 0.056 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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